molecular formula C12H13NO2 B12802642 N-tert-Butylphthalimide CAS No. 2141-99-3

N-tert-Butylphthalimide

Cat. No.: B12802642
CAS No.: 2141-99-3
M. Wt: 203.24 g/mol
InChI Key: AMEZJARRAUZZHY-UHFFFAOYSA-N
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Description

N-tert-Butylphthalimide is an organic compound with the molecular formula C12H13NO2. It is a derivative of phthalimide, where the hydrogen atom on the nitrogen is replaced by a tert-butyl group. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butylphthalimide can be synthesized through the reaction of phthalic anhydride with tert-butylamine. The reaction typically involves heating the reactants to facilitate the formation of the imide bond. The general reaction is as follows:

Phthalic anhydride+tert-butylamineThis compound+water\text{Phthalic anhydride} + \text{tert-butylamine} \rightarrow \text{this compound} + \text{water} Phthalic anhydride+tert-butylamine→this compound+water

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding this compound oxides.

    Reduction: Reduction reactions can convert it into N-tert-butylphthalamic acid.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-tert-butylphthalamic acid.

Scientific Research Applications

N-tert-Butylphthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N-tert-Butylphthalimide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylphthalimide
  • N-Methylphthalimide
  • N-Ethylphthalimide

Uniqueness

N-tert-Butylphthalimide is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other phthalimide derivatives. This makes it particularly useful in reactions where selective substitution or protection of functional groups is required.

Properties

CAS No.

2141-99-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-tert-butylisoindole-1,3-dione

InChI

InChI=1S/C12H13NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3

InChI Key

AMEZJARRAUZZHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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